Aumolertinib is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, aumolertinib binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, inhibits the tyrosine kinase activity of EGFR T790M, prevents EGFR T790M-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. EGFR, a receptor tyrosine kinase that is mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Almonertinib
CAS No.: 1899921-05-1
Cat. No.: VC0530079
Molecular Formula: C30H35N7O2
Molecular Weight: 525.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1899921-05-1 |
---|---|
Molecular Formula | C30H35N7O2 |
Molecular Weight | 525.6 g/mol |
IUPAC Name | N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
Standard InChI | InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) |
Standard InChI Key | DOEOECWDNSEFDN-UHFFFAOYSA-N |
SMILES | CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC |
Canonical SMILES | CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC |
Appearance | Solid powder |
Introduction
Chemical Properties and Identification
Almonertinib, also known by its research code HS-10296, is a small molecule compound with specific physicochemical properties that contribute to its therapeutic efficacy . The compound possesses a chemical formula of C30H35N7O2 and a molecular weight of 525.657 (average) or 525.285223395 (monoisotopic) . As the second third-generation targeted drug for lung cancer approved worldwide, Almonertinib has received approval from the China Food and Drug Administration, marking an important milestone in lung cancer treatment .
Structurally optimized through careful structure-activity relationship (SAR) analyses, Almonertinib was designed to effectively prevent the formation of non-selective active metabolites such as AZ5104, which can contribute to off-target effects and toxicity in similar compounds . This optimization represents a significant advancement in the selective targeting of EGFR mutations while minimizing potential adverse effects.
Chemical and Physical Properties
The chemical and physical properties of Almonertinib play a crucial role in its pharmacological behavior and therapeutic efficacy. Table 1 summarizes the key properties of this compound.
Table 1: Key Chemical and Physical Properties of Almonertinib
Property | Value |
---|---|
Generic Name | Almonertinib |
Synonyms | HS-10296, HS 10296 |
Chemical Formula | C30H35N7O2 |
Molecular Weight (Average) | 525.657 |
Molecular Weight (Monoisotopic) | 525.285223395 |
Classification | Third-generation EGFR tyrosine kinase inhibitor |
Current Status | Approved in China; Investigational in other regions |
Mechanism of Action
EGFR Tyrosine Kinase Inhibition
Almonertinib functions through selective inhibition of the EGFR tyrosine kinase domain, particularly in cancer cells harboring specific EGFR mutations . As a third-generation inhibitor, it has been specifically designed to overcome resistance mechanisms that develop during treatment with first- and second-generation EGFR tyrosine kinase inhibitors. The compound binds to the ATP-binding site of the EGFR kinase domain, preventing ATP binding and subsequent phosphorylation of the receptor, thereby blocking downstream signaling pathways essential for cancer cell proliferation, survival, and metastasis .
Activity Against T790M Resistance Mutations
A distinguishing feature of Almonertinib is its potent activity against the T790M resistance mutation in EGFR, which represents one of the primary mechanisms of acquired resistance to earlier-generation EGFR inhibitors . By effectively targeting this mutation, Almonertinib provides a therapeutic option for patients who have progressed on previous EGFR-targeted therapies. This activity against the T790M mutation positions Almonertinib as a valuable treatment option in the sequential therapy approach for EGFR-mutated NSCLC .
Pharmacokinetics and Blood-Brain Barrier Penetration
Central Nervous System Penetration
One of the most clinically significant properties of Almonertinib is its ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system (CNS) metastases that frequently occur in advanced NSCLC . Pharmacokinetic studies in mouse models have demonstrated that Almonertinib possesses good BBB penetration capability, providing a scientific basis for its potential efficacy against brain and spinal cord metastases .
The superior BBB penetration of Almonertinib can be attributed to its low affinity for efflux transporters ABCB1 (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein) that are highly expressed at the BBB . This characteristic allows Almonertinib to accumulate in brain tissue at therapeutically relevant concentrations, unlike many other anticancer agents that are actively pumped out of the central nervous system.
Transport Kinetics and Dose-Dependent Penetration
This dose-dependent penetration has important clinical implications for dosing strategies, particularly when targeting CNS metastases. Table 2 summarizes the BBB penetration characteristics of Almonertinib based on experimental findings.
Table 2: Blood-Brain Barrier Penetration Characteristics of Almonertinib
Parameter | Finding |
---|---|
BBB Penetration Ability | Good penetration demonstrated in mouse models |
Metabolite (HAS-719) BBB Penetration | Poor penetration compared to parent compound |
Efflux Transporter Interaction | Low affinity for ABCB1 and BCRP transporters |
Concentration Effect | Penetration rate poor at low concentrations; improves significantly with increased dosage |
Effect on CNS Metastases | Significant inhibition of PC9 brain and spinal cord metastases in experimental models |
Metabolism and Active Metabolites
Clinical Applications in NSCLC
Treatment of EGFR-Mutated NSCLC
Almonertinib has been primarily developed for the treatment of advanced or metastatic EGFR-mutated NSCLC, with particular focus on patients who have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors through the acquisition of the T790M mutation . The compound provides an important therapeutic option for these patients, who would otherwise face limited treatment alternatives once resistance to initial EGFR-targeted therapy develops.
Efficacy Against Brain and Spinal Cord Metastases
Brain and spinal cord metastases represent a significant clinical challenge in EGFR-mutated NSCLC, occurring in approximately 40% of Asian patients with EGFR mutations before or during treatment . These CNS metastases are associated with poor prognosis and reduced quality of life. Almonertinib's ability to cross the blood-brain barrier makes it a potentially valuable agent for addressing this significant unmet clinical need.
Preclinical studies have demonstrated that Almonertinib can significantly inhibit PC9 brain and spinal cord metastases, providing experimental evidence for its potential efficacy in this challenging clinical scenario . Early clinical evidence supporting Almonertinib activity in patients with EGFR-mutated advanced NSCLC and brain metastases has also been reported, though further investigation in larger clinical populations is warranted to fully characterize its efficacy in this specific context .
Comparative Clinical Studies
Almonertinib versus Osimertinib
Comparative studies between Almonertinib and Osimertinib, another third-generation EGFR tyrosine kinase inhibitor, provide important insights into the relative efficacy and safety profiles of these agents . Both compounds target the T790M resistance mutation and have demonstrated clinical activity in patients who progressed on earlier-generation EGFR inhibitors.
Future Research Directions
Ongoing Clinical Investigations
Almonertinib remains an active area of clinical research, with ongoing investigations aimed at further characterizing its efficacy, safety, and optimal positioning in treatment algorithms for EGFR-mutated NSCLC. Areas of particular interest include its efficacy in specific patient subgroups, such as those with CNS metastases, as well as potential combination strategies to enhance efficacy or overcome resistance mechanisms.
Resistance Mechanisms and Overcoming Strategies
As with all targeted therapies, the development of resistance to Almonertinib represents an important area for future investigation. Understanding the molecular mechanisms underlying acquired resistance to Almonertinib will be crucial for developing next-generation compounds or rational combination strategies. This research will be essential for maximizing the long-term clinical benefit of EGFR-targeted therapies in NSCLC.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume